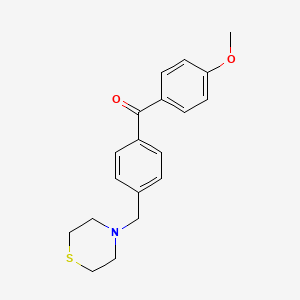

4-methoxy-4'-thiomorpholinomethyl benzophenone

Description

4-Methoxy-4’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.

Properties

IUPAC Name |

(4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZGDSIYHCSSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642902 | |

| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-37-1 | |

| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Conditions

- Starting material: 2,4-dihydroxybenzophenone or 2,4-dihydroxybenzophenone derivatives

- Methylation agent: Methyl halides (e.g., methyl chloride, methyl bromide) or methyl sulfate

- Catalysts: Phase transfer catalysts such as tetrabutylammonium chloride or Lewis acids

- Solvents: Toluene, xylene, chlorobenzene, or butyl acetate

- Alkali: Potassium hydroxide, sodium hydroxide, potassium carbonate, or sodium carbonate solutions

Representative Method (Based on Patents CN101323564A and CN112142579A)

| Step | Procedure | Conditions | Product Purity |

|---|---|---|---|

| 1. Methylation of 2,4-dihydroxybenzophenone | React 2,4-dihydroxybenzophenone with methyl sulfate or methyl halide in presence of alkali and phase transfer catalyst | Temperature: 45–140 °C; Pressure: atmospheric to 0.5 MPa; Reaction time: 1–6 hours | Crude 2-hydroxy-4-methoxybenzophenone with >95% content |

| 2. Purification | Dissolve crude product in methanol, decolorize with activated carbon, adjust pH with phosphoric acid, crystallize by cooling | Temperature: 0–10 °C for crystallization | Refined product with ≥99% purity |

This method achieves high yield and purity of the methoxy-substituted benzophenone intermediate, which is essential for subsequent functionalization.

Introduction of the Thiomorpholinomethyl Group

Thiomorpholine Functionalization

The thiomorpholinomethyl substituent can be introduced via nucleophilic substitution or Mannich-type reactions involving:

- Halomethylation of the benzophenone ring at the 4' position to introduce a reactive site (e.g., chloromethyl or bromomethyl group)

- Nucleophilic substitution with thiomorpholine or its derivatives to replace the halogen with the thiomorpholinomethyl group

Reaction Scheme

-

- React 4-methoxybenzophenone with paraformaldehyde and a halogen source (e.g., HCl or HBr) under acidic conditions to form 4'-halomethyl-4-methoxybenzophenone.

- Conditions: Acidic medium, reflux temperature, 2–6 hours.

-

- React the halomethylated benzophenone with thiomorpholine in an aprotic solvent (e.g., DMF, DMSO) at elevated temperature (50–100 °C) to substitute the halogen with the thiomorpholinomethyl group.

- Reaction time: 4–12 hours.

-

- The product is purified by recrystallization or column chromatography to achieve high purity.

Notes on Thiomorpholine Use

Thiomorpholine is a sulfur-containing heterocycle with nucleophilic nitrogen and sulfur atoms. The substitution typically proceeds via the nitrogen lone pair attacking the halomethyl group, forming the thiomorpholinomethyl linkage.

Data Table Summarizing Preparation Conditions

Analytical and Research Findings

Reaction Efficiency: The methylation step using methyl sulfate or methyl halides in the presence of phase transfer catalysts yields high conversion and selectivity to the methoxy-substituted benzophenone intermediate. Using phase transfer catalysts reduces reaction time and improves yield compared to traditional methods.

Purification: Multiple crystallization steps in methanol with activated carbon treatment effectively remove impurities, achieving product purity above 99%, which is critical for subsequent functionalization steps.

Halomethylation: Controlled halomethylation at the para position is achieved under acidic conditions, with reaction parameters optimized to minimize poly-substitution or side reactions.

Nucleophilic Substitution: The thiomorpholine substitution proceeds smoothly under mild conditions with good yields. The choice of solvent and temperature affects reaction rate and product purity.

Environmental and Safety Considerations: Some methylation agents like dimethyl sulfate are highly toxic; alternative methyl halides and safer catalysts are preferred for industrial scalability.

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound’s reactivity is influenced by:

-

Benzophenone Carbonyl Group : Prone to nucleophilic attack, reduction, or photochemical transformations.

-

Methoxy Group : Electron-donating, which may stabilize adjacent substituents.

-

Thiomorpholine Ring : Contains nitrogen and sulfur, enabling participation in acid-base or nucleophilic/electrophilic reactions.

Potential Reaction Mechanisms

-

Photoreduction : Benzophenone derivatives undergo photoreduction to form pinacol-like products. For example, benzophenone can be reduced to benzopinacol under UV light in the presence of isopropanol .

-

Hydrolysis : The thiomorpholinomethyl group may hydrolyze under acidic/basic conditions, potentially forming amides or releasing sulfur-containing byproducts.

-

Nucleophilic Substitution : The methoxy group could act as a leaving group (though less likely due to its high stability), while the thiomorpholinomethyl group might participate in substitution reactions.

Photoreactivity and Degradation

Benzophenone derivatives are known to undergo photochemical rearrangements. For example, benzophenone photoreduction produces benzopinacol, which can further rearrange via pinacol rearrangement under acidic conditions . While direct photoreactivity data for 4'-methoxy-4-thiomorpholinomethylbenzophenone is unavailable, analogous compounds suggest:

-

Radical Formation : The carbonyl group may generate radicals upon UV exposure, leading to coupling or rearrangement products.

-

Metabolism : In vivo, benzophenone derivatives undergo oxidation and demethylation. For instance, a related compound (1-methoxy-4-(1-propenyl)benzene) is metabolized via β-oxidation and o-demethylation .

Toxicity and Environmental Fate

Available data for similar compounds indicate:

Scientific Research Applications

UV Filtration and Photoprotection

One of the primary applications of 4-methoxy-4'-thiomorpholinomethyl benzophenone lies in its use as a UV filter . Benzophenones are widely recognized for their ability to absorb UV radiation, making them essential components in sunscreens and cosmetic products.

- Mechanism : The compound absorbs UV radiation, protecting the skin from harmful effects such as sunburn and photoaging. Its photostability ensures that it remains effective under prolonged exposure to sunlight.

- Case Studies : Research indicates that similar compounds have been linked to allergic reactions; however, the specific interactions of this compound with biological molecules remain underexplored .

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are being investigated, particularly regarding its biological activity and interaction with various biological targets.

- Biological Activity : Preliminary studies suggest that compounds structurally related to this benzophenone exhibit significant biological activities, including enzyme inhibition and receptor binding. Molecular docking studies could elucidate its binding affinity to specific enzymes or receptors, paving the way for therapeutic applications.

- Synthesis and Derivatives : The synthesis of this compound typically involves multi-step organic reactions. Understanding its synthesis can lead to the development of analogs with enhanced pharmacological properties.

Material Science

In material science, this compound can serve as a photoinitiator in polymerization processes.

- Photopolymerization : Its ability to initiate polymerization upon UV exposure makes it valuable in the production of coatings, adhesives, and other polymeric materials. The compound's photoinitiating properties can be fine-tuned through structural modifications to optimize performance for specific applications .

Comparison with Related Compounds

To better understand the unique characteristics of this compound, a comparison with related compounds is useful:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Cyano-4'-thiomorpholinomethyl benzophenone | C19H20N2OS | Contains a cyano group enhancing reactivity |

| 3-Methoxy-4'-thiomorpholinomethyl benzophenone | C19H21NO2S | Different substitution pattern on the ring |

| 4-Bromo-4'-thiomorpholinomethyl benzophenone | C19H20BrNOS | Halogenated variant with distinct properties |

| 2-Methoxy-4'-thiomorpholinomethyl benzophenone | C19H21NO2S | Variance in methoxy position |

| 3-Fluoro-4'-thiomorpholinomethyl benzophenone | C19H20FNOS | Fluorinated variant with potential bioactivity |

This table illustrates the diversity within this class of chemicals while highlighting the distinctive features of this compound.

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison: 4-Methoxy-4’-thiomorpholinomethylbenzophenone is unique due to the presence of both methoxy and thiomorpholine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .

Biological Activity

4-Methoxy-4'-thiomorpholinomethyl benzophenone (MMB) is a synthetic organic compound belonging to the benzophenone class, characterized by its unique molecular structure that includes a methoxy group and a thiomorpholine moiety. Its chemical formula is , with a molecular weight of approximately 327.45 g/mol. This compound has garnered attention for its potential biological activities, although research is still in preliminary stages.

Antimicrobial Properties

Research indicates that compounds similar to MMB exhibit significant antimicrobial activity . For instance, studies have shown that benzophenones can inhibit the growth of various pathogenic bacteria and fungi. The specific mechanisms of action are not fully elucidated, but it is hypothesized that these compounds may disrupt cell membranes or interfere with metabolic pathways in microorganisms.

Interaction with Biological Molecules

MMB has been shown to interact with various biological molecules, including proteins and nucleic acids. These interactions may influence its pharmacological effects and therapeutic potential. Molecular docking studies suggest that MMB could bind to specific enzymes or receptors, potentially affecting their activity. For example, the binding affinity of MMB to cytochrome P450 enzymes, which are crucial for drug metabolism, has been suggested but requires further investigation.

Toxicity and Safety Assessments

The toxicity profile of MMB is not extensively documented. However, related compounds in the benzophenone family have undergone toxicity assessments, indicating potential adverse effects at high concentrations. For instance, studies on similar benzophenones have reported liver and kidney toxicity in animal models at elevated doses . A comprehensive understanding of MMB's safety profile will necessitate systematic toxicity studies.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of MMB against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that MMB could serve as a potential antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of MMB to various targets. These studies reveal that MMB may effectively bind to the active sites of certain enzymes involved in metabolic pathways.

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Cytochrome P450 3A4 | -7.5 |

| Aldose Reductase | -6.8 |

These findings suggest that MMB could modulate the activity of these enzymes, potentially leading to significant pharmacological effects.

Q & A

Q. What synthetic routes are optimal for preparing 4-methoxy-4'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using anhydrous aluminum chloride as a catalyst, analogous to methods for related benzophenones . Key steps include:

Reacting 4-methoxybenzoyl chloride with thiomorpholinomethyl benzene derivatives in dry nitrobenzene at 80–90°C.

Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to aromatic substrate) to minimize side products.

Purification via steam distillation to remove solvents, followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation be prioritized?

- Methodological Answer :

- NMR : Prioritize H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiomorpholine protons at δ 2.5–3.5 ppm).

- IR : The carbonyl stretch (C=O) typically appears at 1650–1680 cm, while thiomorpholine C-S bonds absorb near 650–700 cm .

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (expected [M+H] ~345.4) and fragmentation patterns .

Q. What purification strategies are recommended to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use ethanol or acetonitrile as solvents due to moderate solubility at elevated temperatures.

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to separate thiomorpholine-containing byproducts .

Advanced Research Questions

Q. How can solvatochromic shifts in vibrational spectra (e.g., IR, Raman) be analyzed to resolve contradictory data?

- Methodological Answer :

- Perform solvent-dependent IR studies to track ν(C=O) shifts. For example, in polar solvents like acetonitrile, the carbonyl band splits due to hydrogen bonding (lifetime ~7.7 ps), whereas halogenated solvents show a single perturbed peak .

- Use Kubo–Anderson fitting to deconvolute overlapping bands and quantify solvent interactions .

- Compare experimental shifts with DFT-calculated vibrational frequencies to validate assignments .

Q. What strategies mitigate interference from structurally similar byproducts during LC-MS/MS quantification?

- Methodological Answer :

- Chromatographic Separation : Optimize a C18 column with mobile phase (e.g., 0.1% formic acid in water:acetonitrile) to resolve retention time differences.

- MRM Transitions : Select unique precursor-to-product ion transitions (e.g., m/z 345 → 227 for the parent ion) to enhance specificity .

- Matrix-matched Calibration : Prepare standards in sample-matched solvents to correct for ion suppression/enhancement .

Q. How do the thiomorpholinomethyl and methoxy substituents influence photostability and degradation pathways?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC. The methoxy group may reduce photooxidation compared to hydroxylated benzophenones, while the thiomorpholine moiety could introduce sulfur-centered radical pathways .

- Computational Modeling : Use time-dependent DFT to predict excited-state reactivity and bond dissociation energies for substituents .

Q. What computational methods (e.g., DFT, MD simulations) predict solvent interactions and reactivity?

- Methodological Answer :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the carbonyl oxygen and thiomorpholine sulfur are key interaction points .

- Molecular Dynamics : Simulate solvation shells in water and organic solvents to assess hydrogen-bonding dynamics and diffusion coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.